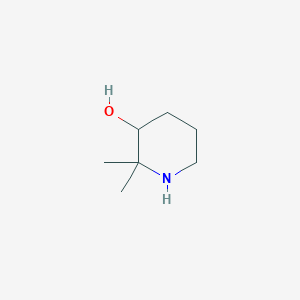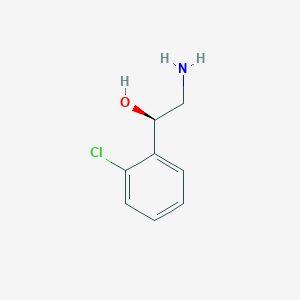
Ethyl 3-methylidene-1-(2,2,2-trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methylidene-1-(2,2,2-trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylate is a synthetic organic compound characterized by its unique cyclobutane ring structure and the presence of trifluoromethyl and hydroxyethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methylidene-1-(2,2,2-trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl cyclobutanecarboxylate with a trifluoromethylating agent, followed by the introduction of the hydroxyethyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-methylidene-1-(2,2,2-trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl 3-methylidene-1-(2,2,2-trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials with specific properties, such as increased stability and resistance to degradation.
Mécanisme D'action
The mechanism by which Ethyl 3-methylidene-1-(2,2,2-trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyethyl group can form hydrogen bonds with target molecules, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another compound with a trifluoromethyl group, used in similar applications.
1,1,1-Trifluoro-2-iodoethane: Shares the trifluoromethyl group and is used in the synthesis of various organic compounds.
4-Methyl-2-(1,1,1-trifluoro-2-dimethyl-2-ethyl)pyridine: A heterocyclic compound with similar functional groups.
Uniqueness
Ethyl 3-methylidene-1-(2,2,2-trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts rigidity and specific spatial orientation to the molecule. This structural feature, combined with the presence of both trifluoromethyl and hydroxyethyl groups, makes it a versatile compound with distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13F3O3 |
|---|---|
Poids moléculaire |
238.20 g/mol |
Nom IUPAC |
ethyl 3-methylidene-1-(2,2,2-trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H13F3O3/c1-3-16-8(15)9(4-6(2)5-9)7(14)10(11,12)13/h7,14H,2-5H2,1H3 |
Clé InChI |
BWHVYMBVHNXGDF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC(=C)C1)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B15313396.png)


![6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)



![8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15313431.png)






